Cas no 22144-77-0 (Cytochalasin D)

Cytochalasin D structure
Cytochalasin D structure
Product Name:Cytochalasin D
Numéro CAS:22144-77-0
Le MF:C30H37NO6
Mégawatts:507.617889165878
MDL:MFCD00077706
CID:257921
PubChem ID:24893039
Update Time:2025-04-19

Cytochalasin D Propriétés chimiques et physiques

Nom et identifiant

    • 1H-Cycloundec[d]isoindole-1,11(2H)-dione,15-(acetyloxy)-3,3a,4,5,6,6a,9,10,12,15-decahydro-6,12-dihydroxy-4,10,12-trimethyl-5-methylene-3-(phenylmethyl)-,(3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R,15aR)-
    • Cytochalasin D
    • 1H-Cycloundec[d]isoindole-1,11(2H)-dione,15-(acetyloxy)-3,3a,4,5,6,6a,9,10,12,15-decahydro-6,1...
    • 1H-Cycloundec[d]isoindole-1,11(2H)-dione,15-(acetyloxy)-3,3a,4,5,6,6a,9,10,12,15-decahydro-6,12-dihydroxy-4,10,12-trimethyl-5
    • Cytochalasin D (NSC 209835, Zygosporin A)
    • 13C-Cytochalasin D
    • 19-trien-17-one
    • CYTOCHALACIND
    • Cytochalasin D,Zygosporin A
    • CYTOCHALICIND
    • Cytohalasin d
    • Lygosporin a
    • Methylmalonate
    • Zygosporin A
    • [ "Zygosporin A" ]
    • [(1R,2R,5R,7S,11R,12S,14S,15R,16S)-16-Benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dio
    • NSC 209835
    • (-)-CYTOCHALASIN D
    • MFCD00077706
    • 7(S),18(R)-Dihydroxy-16(S),18-dimethyl-10-phenyl(11)cytochalasa-6(12),13(E),19(E)-triene-1,17-dione 21(R)-acetate
    • CS-0012977
    • 1H-Cycloundec(d)isoindole-1,11(2H)-dione, 15-(acetyloxy)-3,3a,4,5,6,6a,9,10,12,15-decahydro-6,12-dihydroxy-4,10,12-trimethyl-5-methylene-3-(phenylmethyl)-, (3S-(3R*,3aS*,4R*,6R*,6aS*,7E,10R*,12S*,13E,15S*,15aS*))-
    • UNII-SY9F0FZ3TO
    • Cytochalasin D, from Zygosporium mansonii, >=98% (TLC and HPLC), powder
    • NS00011653
    • CYTOCHALASIN D [HSDB]
    • 22144-77-0
    • EINECS 244-804-1
    • 3eks
    • SY9F0FZ3TO
    • HY-N6682
    • (3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R,151R)-3-benzyl-6,12-dihydroxy-4,10,12-trimethyl-5-methylene-1,11-dioxo-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-1H-cycloundeca[d]isoindol-15-yl acetate
    • 1H-Cycloundec(d)isoindole-1,11(2H)-dione, 3-benzyl-3,3-alpha,4,5,6,6-alpha,9,10,12,15-decahydro-6,12,15-trihydroxy-4,10,12-trimethyl-5-methylene-, 15-acetate
    • 1H-Cycloundec(d)isoindole-1,11(2H)-dione, 15-(acetyloxy)-3,3a,4,5,6,6a,9,10,12,15-decahydro-6,12-dihydroxy-4,10,12-trimethyl-5-methylene-3-(phenylmethyl)-, (3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R,15aR)-
    • AKOS030213128
    • Q5201339
    • 1H-Cycloundec(d)isoindole-1,11(2H)-dione, 3-benzyl-3,3-alpha4,5,6,6-alpha,9,10,12,15-decahydro-6,12,15-trihydroxy-4,10,12-trimethyl-5-methylene-, 15-acetate
    • Cytochalasin D, from Zygosporium mansonii
    • HSDB 3549
    • (benzyl-dihydroxy-trimethyl-methylene-dioxo-[?]yl) acetate
    • SCHEMBL33529
    • 1H-Cycloundec[d]isoindole-1,11(2H)-dione, 15-(acetyloxy)-3,3a,4,5,6,6a,9,10,12,15-decahydro-6-12-dihydroxy-4,10,12-trimethyl-5-methylene-3-(phenylmethyl)-, (3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R,15aR)-
    • F82057
    • NSC209835
    • (11)Cytochalasa-6(12),13,19-triene-1,17-dione, 21-(acetyloxy)-7,18-dihydroxy-16,18-dimethyl-10-phenyl-, (7S,13E,16S,18R,19E,21R)-
    • NSC-209835
    • CHEMBL260287
    • CHEMBL1975837
    • (16-Benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl) acetate
    • BS-1191
    • LS-15285
    • PD128915
    • 3-benzyl-6,12-dihydroxy-4,10,12-trimethyl-5-methylidene-1,11-dioxo-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-1H-cycloundeca[d]isoindol-15-yl acetate
    • BCP20993
    • Neuro_000109
    • Zygosporin A; Lygosporin A
    • DTXSID10860273
    • 7,18-DIHYDROXY-10-PHENYL-5,16,18-TRIMETHYL-
    • (3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R)-3-Benzyl-6,12-dihydroxy-4,10,12-trimethyl-5-methylene-1,11-dioxo-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-1H-cycloundeca[d]isoindol-15-yl acetate
    • 7,18-Dihydroxy-10-phenyl-5,16,18-trimethyl-(11)cytochalas-21-acetoxy-6(12),13,19-trien-17-one
    • 3-benzyl-6,12-dihydroxy-4,10,12-trimethyl-5-methylidene-1,11-dioxo-1H,2H,3H,4H,5H,6H,6aH,9H,10H,11H,12H,15H,15bH-cycloundeca[e]isoindol-15-yl acetate
    • [(1R,2R,3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate
    • [(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate
    • (3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R)-3-Benzyl-6,12-dihydroxy-4,10,12-trimethyl-5-methylene-1,11-dioxo-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-1H-cycloundeca(d)isoindol-15-yl acetate
    • DTXCID6017099
    • 7,18Dihydroxy10phenyl5,16,18trimethyl(11)cytochalas21acetoxy6(12),13,19trien17one
    • (3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R,15aR)-3-Benzyl-6,12-dihydroxy-4,10,12-trimethyl-5-methylene-1,11-dioxo-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-1H-cycloundeca[d]isoindol-15-yl acetate
    • 1HCycloundec(d)isoindole1,11(2H)dione, 3benzyl3,3alpha4,5,6,6alpha,9,10,12,15decahydro6,12,15trihydroxy4,10,12trimethyl5methylene, 15acetate
    • 1H-CYCLOUNDEC[D]ISOINDOLE-1,11(2H)-DIONE, 15-(ACETYLOXY)-3,3A,4,5,6,6A,9,10,12,15-DECAHYDRO-6,12-DIHYDROXY-4,10,12-TRIMETHYL-5-METHYLENE-3-(PHENYLMETHYL)-, [3S-(3R*,3AS*,4R*,6R*,6AS*,7E,10R*,12S*,13E,15S*,15AS*)]-
    • CHEBI:529996
    • ((1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo(9.7.0.01,15)octadeca-3,9-dien-2-yl) acetate
    • 3-BENZYL-3,3-ALPHA,4,5,6,6-ALPHA,9,10,12,15-DECAHYDRO-6,12,15-TRIHYDROXY-4,10,12-TRIMETHYL-5-METHYLENE-1H-CYCLOUNDEC(D)ISOINDOLE-1,11(2H)DIONE 15-ACETATE
    • 3-benzyl-6,12-dihydroxy-4,10,12-trimethyl-5-methylidene-1,11-dioxo-1H,2H,3H,4H,5H,6H,6aH,9H,10H,11H,12H,15H,15bH-cycloundeca(e)isoindol-15-yl acetate
    • 3-Benzyl-1,6,12-trihydroxy-4,10,12-trimethyl-5-methylidene-11-oxo-3H,4H,5H,6H,6ah,9H,10H,11H,12H,15H,15BH-cycloundeca[e]isoindol-15-yl acetic acid
    • SDZRWUKZFQQKKV-JHADDHBZSA-N
    • [11]Cytochalasa-6(12),13,19-triene-1,17-dione, 21-(acetyloxy)-7,18-dihydroxy-16,18-dimethyl-10-phenyl-, (7S,13E,16S,18R,19E,21R)-
    • DTXSID8037099
    • (11)Cytochalasa6(12),13,19triene1,17dione, 21(acetyloxy)7,18dihydroxy16,18dimethyl10phenyl, (7S,13E,16S,18R,19E,21R)
    • (3S,3aR,4S,6S,6aR,7E,10S,12R,13E,15R,15aR)-3-Benzyl-6,12-dihydroxy-4,10,12-trimethyl-5-methylene-1,11-dioxo-2,3,3a,4,5,6,6a,9,10,11,12,15-dodecahydro-1H-cycloundeca(d)isoindol-15-yl acetate
    • ((1R,2R,3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo(9.7.0.01,15)octadeca-3,9-dien-2-yl) acetate
    • 3-Benzyl-1,6,12-trihydroxy-4,10,12-trimethyl-5-methylidene-11-oxo-3H,4H,5H,6H,6ah,9H,10H,11H,12H,15H,15BH-cycloundeca(e)isoindol-15-yl acetic acid
    • MDL: MFCD00077706
    • Piscine à noyau: 1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17-18,22-26,33,36H,3,10,16H2,1-2,4-5H3,(H,31,35)/b13-9+,15-14+/t17-,18+,22-,23-,24+,25-,26+,29+,30+/m0/s1
    • La clé Inchi: SDZRWUKZFQQKKV-JHADDHBZSA-N
    • Sourire: O(C(C)=O)[C@@H]1C=C[C@](C)(C([C@@H](C)CC=C[C@H]2[C@@H](C(=C)[C@@H](C)[C@H]3[C@H](CC4C=CC=CC=4)NC([C@]321)=O)O)=O)O |t:5,13|

Propriétés calculées

  • Qualité précise: 507.26200
  • Masse isotopique unique: 507.262
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 37
  • Nombre de liaisons rotatives: 4
  • Complexité: 996
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 9
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 2
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 113
  • Charge de surface: 0
  • Nombre d'tautomères: 4
  • Le xlogp3: 2.7

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.1764 (rough estimate)
  • Point de fusion: 255-260°C
  • Point d'ébullition: 712.1°C at 760 mmHg
  • Point d'éclair: 87℃
  • Indice de réfraction: 1.6310 (estimate)
  • Solubilité: DMSO: soluble
  • Le PSA: 112.93000
  • Le LogP: 3.24590
  • Sensibilité: Sensible à l'humidité

Cytochalasin D Informations de sécurité

  • Symbolisme: GHS06 GHS08
  • Mot signal:Danger
  • Description des dangers: H300,H361
  • Déclaration d'avertissement: P264,P281,P301+P310
  • Numéro de transport des marchandises dangereuses:UN 1544 6.1/PG 2
  • Wgk Allemagne:3
  • Code de catégorie de danger: 25-63
  • Instructions de sécurité: S45-S36-S37
  • RTECS:GZ4850000
  • Identification des marchandises dangereuses: T
  • Niveau de danger:6.1
  • Groupe d'emballage:
  • Conditions de stockage:Sealed in dry,Store in freezer, under -20°C(BD123190)
  • Niveau de danger:6.1(a)
  • Durée de la sécurité:6.1(a)
  • Terminologie du risque:R25

Cytochalasin D PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-XX819-1mg
Cytochalasin D
22144-77-0 98%
1mg
¥1399.0 2022-09-28
MedChemExpress
HY-N6682-10mM*1mLinDMSO
Cytochalasin D
22144-77-0 99.82%
10mM*1mLinDMSO
¥6300 2023-07-26
MedChemExpress
HY-N6682-1mg
Cytochalasin D
22144-77-0 99.76%
1mg
¥2500 2024-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C102396-5mg
Cytochalasin D
22144-77-0 98%
5mg
¥5458.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C102396-1mg
Cytochalasin D
22144-77-0 98%
1mg
¥1441.90 2023-09-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026636-1mg
Cytochalasin D
22144-77-0 98%
1mg
¥1730 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026636-5mg
Cytochalasin D
22144-77-0 98%
5mg
¥6551 2024-05-24
ChemScence
CS-0012977-1mg
Cytochalasin D
22144-77-0 99.75%
1mg
$250.0 2022-04-27
TRC
C998700-1mg
Cytochalasin D
22144-77-0
1mg
$207.00 2023-05-18
TRC
C998700-5mg
Cytochalasin D
22144-77-0
5mg
$867.00 2023-05-18
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